2-(2-Aminopropoxy)benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

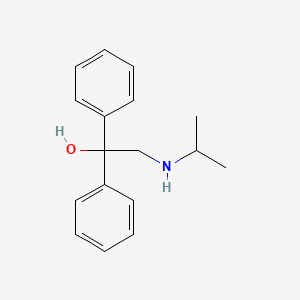

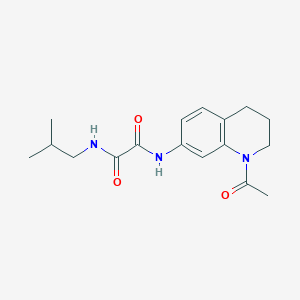

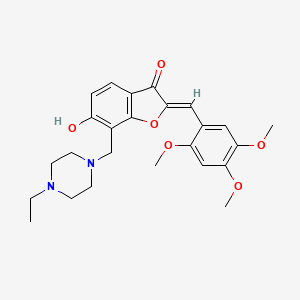

“2-(2-Aminopropoxy)benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2413905-13-0 . It has a molecular weight of 231.68 . The compound is in powder form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-(2-Aminopropoxy)benzoic acid;hydrochloride” is1S/C10H13NO3.ClH/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H . This indicates that the compound contains a benzene ring with a carboxyl group and an aminopropoxy group attached to it. Physical And Chemical Properties Analysis

“2-(2-Aminopropoxy)benzoic acid;hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Development of Novel Probes for Reactive Oxygen Species

Researchers designed and synthesized novel fluorescence probes, including derivatives related to 2-(2-Aminopropoxy)benzoic acid, to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and hypochlorite. These probes are useful tools for studying the roles of hROS in biological and chemical applications, offering a method to differentiate hROS from other reactive species like hydrogen peroxide, nitric oxide, and superoxide (Setsukinai et al., 2003).

Biosynthesis of Natural Products

The compound is a precursor in the biosynthesis of a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and the mitomycin family. This area of research covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived products, highlighting the compound's role in natural product synthesis (Kang, Shen, & Bai, 2012).

Corrosion Inhibition

Benzimidazole derivatives, structurally related to 2-(2-Aminopropoxy)benzoic acid, have been studied for their inhibitory action against the corrosion of iron in acidic solutions. These compounds demonstrate potential as effective corrosion inhibitors, which is critical for protecting metal surfaces in industrial applications (Khaled, 2003).

Photodecomposition Studies

The photodecomposition of chlorobenzoic acids, including derivatives of 2-(2-Aminopropoxy)benzoic acid, has been investigated, showing that ultraviolet irradiation leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This research is significant for understanding the environmental fate of chlorinated aromatic compounds and their degradation pathways (Crosby & Leitis, 1969).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

properties

IUPAC Name |

2-(2-aminopropoxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-7(11)6-14-9-5-3-2-4-8(9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBVZVVCCVELDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopropoxy)benzoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)

![2-Chloro-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2586001.png)

![N-[2-[2-[(2-Chloroacetyl)-methylamino]ethoxy]ethyl]-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B2586009.png)